molecular formula C9H6ClF3O2 B8427726 4-Trifluoromethylbenzyl chloroformate

4-Trifluoromethylbenzyl chloroformate

Cat. No.: B8427726
M. Wt: 238.59 g/mol
InChI Key: IRHXSERNHFVRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethylbenzyl chloroformate is a specialized acylating agent used in organic synthesis, particularly in pharmaceuticals and agrochemicals. Structurally, it consists of a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position, linked to a chloroformate (-OCOCl) functional group. The electron-withdrawing CF₃ group enhances its reactivity in nucleophilic acyl substitution reactions, making it valuable for introducing protected amine or alcohol functionalities in target molecules.

Key characteristics:

  • Reactivity: High due to the electrophilic chloroformate group and the electron-withdrawing CF₃ substituent.
  • Applications: Synthesis of carbamates, carbonates, and active pharmaceutical ingredients (APIs) requiring trifluoromethylated intermediates.
  • Stability: Hydrolyzes slower than aliphatic chloroformates (e.g., ethyl or methyl) but faster than aromatic derivatives without electron-withdrawing groups .

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl carbonochloridate

InChI

InChI=1S/C9H6ClF3O2/c10-8(14)15-5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2

InChI Key

IRHXSERNHFVRLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)Cl)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Functional Differences

The table below compares 4-trifluoromethylbenzyl chloroformate with other chloroformates based on substituent effects, reactivity, and applications:

Compound Molecular Formula Key Substituent Reactivity Profile Common Applications
This compound C₉H₆ClF₃O₂ -CF₃ (para) High electrophilicity; moderate hydrolysis Drug intermediates, agrochemicals
Benzyl chloroformate C₈H₇ClO₂ -H (benzyl) Moderate reactivity; slow hydrolysis Peptide synthesis, polymer chemistry
p-Nitrophenyl chloroformate C₇H₄ClNO₄ -NO₂ (para) Very high reactivity; rapid solvolysis Bioconjugation, biomaterials
Ethyl chloroformate C₃H₅ClO₂ -C₂H₅ Fast hydrolysis; highly volatile Derivatization in GC analysis
Isobutyl chloroformate C₅H₉ClO₂ -CH(CH₂)₂ Intermediate reactivity Specialty esters, carbamates

Notes:

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilicity, accelerating reactions with nucleophiles like amines or alcohols .
  • Hydrolysis rates : Aliphatic chloroformates (e.g., ethyl) hydrolyze faster than aromatic derivatives due to greater solubility in water. However, the -CF₃ group in this compound may slightly increase hydrolysis compared to unsubstituted benzyl chloroformate .
Solvolysis and Stability
  • This compound: The -CF₃ group stabilizes the transition state during solvolysis, leading to faster reactions in polar solvents compared to benzyl chloroformate. However, it is less reactive than p-nitrophenyl chloroformate, where the -NO₂ group provides stronger electron withdrawal .
  • Ethyl chloroformate : Rapid hydrolysis in aqueous environments limits its use in prolonged reactions, whereas this compound’s stability allows for controlled synthesis under mild conditions .
Derivatization Efficiency
  • In chromatographic derivatization (e.g., for amino acids), chloroformates like ethyl or menthyl are commonly used. The -CF₃ group in this compound could improve UV detection sensitivity or alter retention times in HPLC, though direct evidence is lacking .

Research Findings and Trends

  • Solvent Effects : Studies on p-nitrophenyl chloroformate demonstrate that solvent polarity significantly impacts solvolysis rates. For this compound, fluoroalcohol-containing solvents may further enhance reactivity due to hydrogen-bonding interactions .

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